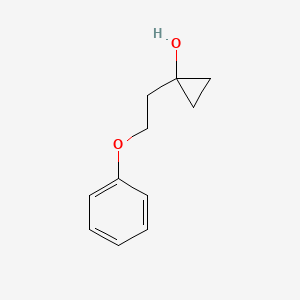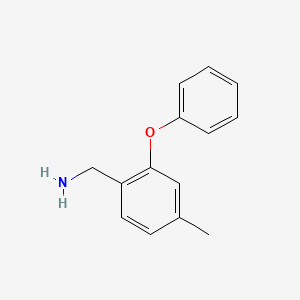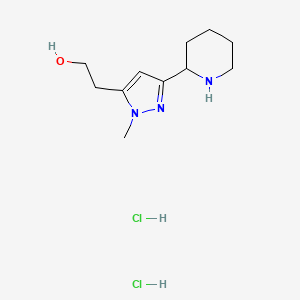
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride
Vue d'ensemble
Description
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride (2-MPE-DHC) is an organic compound that has been studied for its wide range of applications. It has been used in a variety of scientific research projects, ranging from drug design to biochemistry and physiology. This compound has also been used in lab experiments for its unique properties, such as its ability to act as a catalytic reagent. We will also discuss the advantages and limitations of using this compound in lab experiments, as well as potential future directions for research.
Applications De Recherche Scientifique
CB1 Receptor Ligands and Antioxidant Activity :
- Studies have shown that certain CB1 receptor ligands, including compounds structurally related to 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride, may exhibit antioxidant properties. These ligands lack pro-oxidant activity and may potentially contribute to their beneficial effects (Tsvetanova et al., 2006).
Cancer Treatment Potential :
- Research indicates that certain pyrazole derivatives, which include structural elements of the mentioned compound, might play a role in treating cancer due to their inhibition of Aurora kinase, a key protein in cell division (ロバート ヘンリー,ジェームズ, 2006).
Potential PET Imaging Agent for CB1 Receptors :
- Compounds similar to 2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride have been synthesized and evaluated as potential imaging agents for CB1 receptors using PET technology. This involves radioactively labeling the compounds for tracing within the body (J. Kumar et al., 2004).
Antimicrobial Applications :
- Certain pyrazole derivatives containing elements of this compound have shown promising antimicrobial activities. They have been tested against various microbial strains, demonstrating potential in addressing bacterial and fungal infections (T. I. El-Emary et al., 2005).
Synthesis of Polysubstituted Pyrazoles and Isoxazoles :
- The compound and its derivatives play a critical role in the synthesis of novel polysubstituted pyrazoles and isoxazoles, which have applications in various areas of chemical research (F. Latif et al., 2003).
Cannabinoid Receptor Research :
- Pyrazole derivatives related to this compound have been used in studying the interaction with cannabinoid receptors. This research is significant in understanding receptor binding and function, which can have implications in developing treatments for various neurological and psychological conditions (J. Shim et al., 2002).
Propriétés
IUPAC Name |
2-(2-methyl-5-piperidin-2-ylpyrazol-3-yl)ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.2ClH/c1-14-9(5-7-15)8-11(13-14)10-4-2-3-6-12-10;;/h8,10,12,15H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHYKNVFVCDOICJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCCCN2)CCO.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methyl-5-piperidin-2-yl-2H-pyrazol-3-yl)-ethanol dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



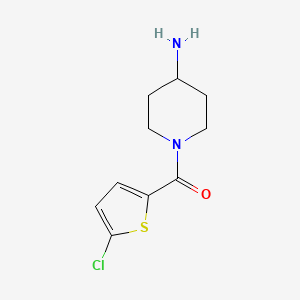
![{4-Methyl-2-[(2-methylbutan-2-yl)oxy]phenyl}methanamine](/img/structure/B1428093.png)
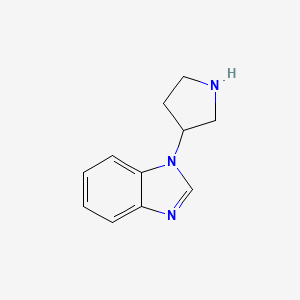
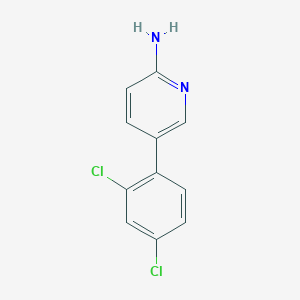
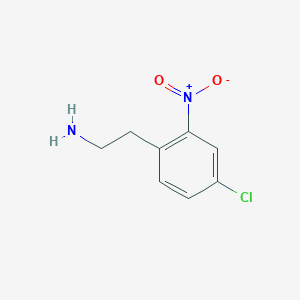
![{1-[(2,2-Difluoroethyl)amino]-4-methylcyclohexyl}methanol](/img/structure/B1428097.png)

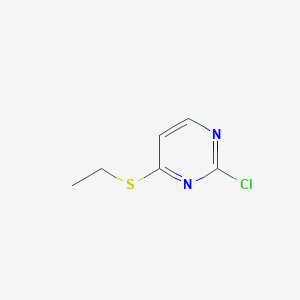
![7-Methyl-2-azaspiro[4.5]decane](/img/structure/B1428103.png)
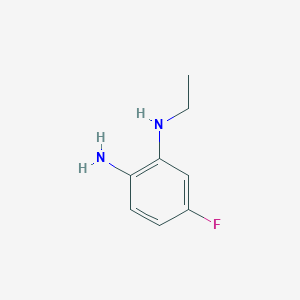
![2-{[(Oxan-4-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B1428105.png)
![4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole](/img/structure/B1428106.png)
